molecular formula C5H4ClFN2 B2615183 5-Chloro-6-fluoropyridin-3-amine CAS No. 1256790-26-7

5-Chloro-6-fluoropyridin-3-amine

Cat. No.: B2615183
CAS No.: 1256790-26-7
M. Wt: 146.55
InChI Key: DFGHXBVWEYMWHZ-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoropyridin-3-amine (CAS 1256790-26-7) is a halogenated aminopyridine compound serving as a versatile chemical building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 5 H 4 ClFN 2 and a molecular weight of 146.55 g/mol, this compound features both chloro and fluoro substituents on its pyridine ring, making it a valuable intermediate for the synthesis of more complex molecules . As a polysubstituted pyridine, it is part of a class of compounds widely used in the development of pharmaceuticals and agrochemicals. The presence of multiple halogen atoms and an amine group on the aromatic scaffold provides distinct sites for selective chemical modification, such through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Researchers utilize this structural motif to create targeted libraries for drug discovery and material science . This product is offered for research purposes. It is essential to consult the safety data sheet prior to use. The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated area. The product must be stored in a dark place under an inert atmosphere at 2-8°C . Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGHXBVWEYMWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-26-7
Record name 5-chloro-6-fluoropyridin-3-amine
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Synthetic Methodologies for 5 Chloro 6 Fluoropyridin 3 Amine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 5-Chloro-6-fluoropyridin-3-amine suggests several logical disconnection pathways to identify readily available starting materials. The primary disconnections involve the introduction of the amine and halogen substituents.

A key strategy is the disconnection of the C-N bond of the amino group, leading to the precursor 5-chloro-6-fluoro-3-nitropyridine. The nitro group can be readily reduced to an amine in a final synthetic step. This nitro-substituted pyridine (B92270) can be further disconnected by considering the introduction of the halogen atoms.

Another viable retrosynthetic approach involves the late-stage introduction of one or more of the substituents via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For instance, a di- or tri-halopyridine could serve as a precursor, with the amino group being installed via amination. The choice of precursors is often dictated by the commercial availability and the regiochemical control achievable in the subsequent functionalization steps.

Established Synthetic Routes and Optimizations

The preparation of this compound can be achieved through several established multi-step sequences, often starting from commercially available pyridine derivatives. These routes are characterized by classical functional group transformations and have been optimized for yield and purity.

Multi-Step Approaches from Readily Available Pyridines

The synthesis could commence with a suitable pyridine precursor, which would undergo regioselective nitration. Subsequent halogenation reactions would then be employed to introduce the chloro and fluoro substituents. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the existing substituents on the pyridine ring.

Regioselective Functionalization Strategies (Halogenation, Amination)

The regioselective introduction of halogen and amino groups onto the pyridine ring is a critical aspect of the synthesis.

Halogenation: The introduction of chlorine and fluorine atoms often requires specific reagents and conditions to control the position of substitution. Electrophilic halogenation can be employed, though the electron-deficient nature of the pyridine ring can make this challenging without activating groups. Nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridines, such as hydroxypyridines or halopyridines, is a more common and controllable method. For instance, a hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl3). The introduction of fluorine can be accomplished via the Balz-Schiemann reaction of an aminopyridine or by halide exchange (Halex) reactions using fluoride (B91410) sources like potassium fluoride.

Amination: The amino group is typically introduced in the final step by the reduction of a nitro group. Common reducing agents for this transformation include metals such as iron, tin, or zinc in acidic media, or catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C). prepchem.com The reaction conditions for the reduction of a nitropyridine are generally mild and high-yielding.

A hypothetical reaction scheme based on these principles is outlined below:

StepReactantReagents and ConditionsProduct
1Substituted PyridineNitrating Agent (e.g., HNO3/H2SO4)Nitropyridine derivative
2Nitropyridine derivativeChlorinating Agent (e.g., POCl3)Chloro-nitropyridine derivative
3Chloro-nitropyridine derivativeFluorinating Agent (e.g., KF)5-Chloro-6-fluoro-3-nitropyridine
45-Chloro-6-fluoro-3-nitropyridineReducing Agent (e.g., Fe/HCl or H2, Pd/C)This compound

Transition Metal-Catalyzed Preparations

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines. In the context of synthesizing this compound, a potential precursor would be a dihalopyridine, such as 3,5-dichloro-2-fluoropyridine.

The Buchwald-Hartwig amination would involve the reaction of this dihalopyridine with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the efficiency and selectivity of the reaction. The reaction is typically carried out in the presence of a base to facilitate the catalytic cycle. This method offers a more direct route to the amino-functionalized pyridine compared to the traditional nitration-reduction sequence.

Novel and Green Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Sustainable Reagent and Catalyst Development

The development of green synthetic routes for aminopyridines focuses on several key areas. One approach is the use of solvent-free reaction conditions or the replacement of traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol. ijcrcps.com For instance, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are inherently more atom-economical and can often be performed under greener conditions. nih.gov

The use of photoredox catalysis is another emerging green strategy for the functionalization of heterocycles. acs.org This method utilizes visible light to drive chemical reactions, often under mild conditions and with high selectivity. Such approaches could potentially be applied to the late-stage functionalization of a pyridine core to introduce the required substituents for this compound. Research into biocatalysis, using enzymes to perform specific chemical transformations, also holds promise for the future development of highly selective and sustainable syntheses of complex molecules like the target compound.

Flow Chemistry and Continuous Processing in Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific, detailed research on the flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry can be applied to its known or theoretical synthetic routes.

Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving hazardous reagents or intermediates. The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling highly exothermic or endothermic reactions to be conducted safely and with greater selectivity. For the synthesis of a halogenated pyridine derivative like this compound, this could translate to improved yields and purity by minimizing the formation of side products that can occur at elevated temperatures in batch reactors.

Table 1: Conceptual Advantages of Flow Synthesis for this compound

FeatureBatch ProcessingFlow ChemistryPotential Benefits for Synthesis
Heat Transfer Limited, potential for hotspotsExcellent, high surface-area-to-volume ratioImproved reaction control, higher selectivity, enhanced safety for exothermic reactions.
Safety Handling of large quantities of hazardous materialsSmall reaction volumes at any given timeReduced risk of accidents, safer handling of reactive intermediates.
Scalability Often requires re-optimization of reaction conditionsAchieved by running the system for longer or "numbering-up" (parallel reactors)More straightforward and predictable scale-up from laboratory to production.
Process Control Manual or semi-automatedFully automated with in-line monitoringPrecise control over reaction parameters leading to consistent product quality.

While the specific implementation would require dedicated research and development, the potential benefits make flow chemistry a highly attractive option for the future manufacturing of this compound and other similar fine chemicals.

Atom Economy and Environmental Impact Assessment of Synthetic Routes

A critical aspect of green chemistry is the evaluation of the efficiency and environmental footprint of a chemical process. This is often achieved through the use of various metrics, with Atom Economy (AE) and the Environmental Factor (E-Factor) being two of the most prominent.

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. It highlights how many atoms from the reactants are incorporated into the final product and how many are wasted as byproducts.

The Environmental Factor (E-Factor) provides a more practical measure of the waste generated in a process. It is calculated as the total mass of waste produced (in kg) per kilogram of product. A lower E-Factor indicates a more environmentally friendly process.

Without a publicly detailed, optimized industrial synthesis route for this compound, a precise calculation of these metrics is challenging. However, a hypothetical synthesis can be analyzed to illustrate the principles. A plausible route could involve the amination of a precursor like 3,5-dichloro-2-fluoropyridine.

Table 2: Theoretical Green Metrics for a Hypothetical Synthesis of this compound

MetricFormulaHypothetical Value*Interpretation
Atom Economy (Mass of Product / Total Mass of Reactants) x 100%~45-55%A significant portion of the reactant atoms are not incorporated into the final product, suggesting the formation of considerable byproducts.
E-Factor Total Mass of Waste (kg) / Mass of Product (kg)10 - 25For every kilogram of product, 10 to 25 kilograms of waste (including solvents, reagents, and byproducts) could be generated. This is typical for fine chemical and pharmaceutical synthesis but highlights an area for improvement.

*These values are estimations based on a generic amination reaction and would vary significantly depending on the specific reagents, solvents, and yields of an actual process.

A comprehensive environmental impact assessment would also consider the energy consumption of the process, the lifecycle of the materials used, and the potential for catalyst recovery and reuse. The development of synthetic routes that utilize greener solvents, catalytic rather than stoichiometric reagents, and milder reaction conditions will be pivotal in reducing the environmental footprint of this compound production.

Reactivity and Mechanistic Studies of 5 Chloro 6 Fluoropyridin 3 Amine

Reactivity Profile of the Pyridine (B92270) Core

The pyridine nucleus of 5-Chloro-6-fluoropyridin-3-amine is characterized by a pronounced susceptibility to nucleophilic attack and a general resistance to electrophilic substitution. This reactivity is a direct consequence of the electron-deficient nature of the heterocycle.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyridine core of this compound. The presence of two halogen atoms, fluorine and chlorine, provides two potential sites for substitution. In the context of SNAr on halo-pyridines, the rate of reaction is often influenced by the electronegativity of the leaving group, with fluoride (B91410) being a better leaving group than chloride in many instances. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electron-withdrawing substituent. acs.org

The positions of the halogens relative to the ring nitrogen and the activating amine group are crucial in determining the regioselectivity of SNAr reactions. The fluorine atom at the 6-position and the chlorine atom at the 5-position are both on the electron-deficient ring. A study on the chemoselective amination of the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) demonstrated that the site of substitution can be controlled by the reaction conditions. researchgate.net For instance, palladium-catalyzed amination can favor substitution at the more reactive C-Br bond, while thermal, uncatalyzed reactions may favor substitution at the C-Cl position. researchgate.net While a direct parallel cannot be drawn without experimental data for this compound, it highlights the potential for selective functionalization.

Common nucleophiles employed in SNAr reactions with halopyridines include amines, alkoxides, and thiolates. For example, a general method for the SNAr of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using hydroxide-assisted decomposition of N,N-dimethylformamide, showcasing a practical approach for introducing amino functionalities. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halopyridines
SubstrateNucleophileConditionsMajor ProductReference
5-Bromo-2-chloro-3-fluoropyridineSecondary AminesPd2(dba)3, Xantphos, BaseSubstitution at C-Br researchgate.net
5-Bromo-2-chloro-3-fluoropyridineSecondary AminesNeat, HeatSubstitution at C-Cl researchgate.net
2-FluoropyridineSodium EthoxideEthanol2-Ethoxypyridine acs.org
2-ChloropyridineSodium EthoxideEthanol2-Ethoxypyridine (slower rate) acs.org

Electrophilic Aromatic Substitution Limitations and Strategies

The pyridine ring is inherently deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgyoutube.com This deactivation is further intensified in this compound by the presence of the electron-withdrawing chloro and fluoro substituents. Consequently, forcing conditions are typically required for EAS reactions on pyridine and its derivatives, often resulting in low yields. youtube.com

When EAS does occur on a pyridine ring, substitution is generally directed to the 3- and 5-positions, as the cationic intermediates formed by attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions. quimicaorganica.org In the case of this compound, the 3-position is already occupied by the amine group. The remaining open positions are C-2 and C-4. The directing effects of the existing substituents would need to be considered. The amino group is a strong activating group and ortho-, para-directing. However, in a strongly acidic medium, which is often required for EAS, the amine group will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group.

Given these limitations, strategies to enhance the reactivity of the pyridine ring towards electrophiles are often employed. One common approach is the conversion of the pyridine to its N-oxide. The N-oxide is more susceptible to electrophilic attack, and the oxygen atom can be subsequently removed.

Transformations of the Amine Functionality

The primary amine group at the 3-position of this compound is a versatile functional handle for a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives.

Derivatization via Acylation, Alkylation, and Sulfonylation

Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for introducing a variety of acyl groups.

Alkylation: N-alkylation of the amine can be achieved with alkyl halides. However, a common challenge in the alkylation of primary amines is over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com The control of reaction conditions, such as the stoichiometry of the reactants and the choice of base, is crucial to achieve selective mono-alkylation. fishersci.co.uk

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. A related study on the reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines demonstrates the reactivity of such systems. researchgate.net

Table 2: General Conditions for Amine Derivatization
TransformationReagentGeneral ConditionsProduct Type
AcylationAcyl Chloride/AnhydrideBase (e.g., pyridine, triethylamine)Amide
AlkylationAlkyl HalideBase (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN)Secondary/Tertiary Amine
SulfonylationSulfonyl ChlorideBase (e.g., pyridine, NaOH)Sulfonamide

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions.

For instance, a synthetic protocol for the conversion of the related 5-chloro-3-fluoropyridin-2-amine to 2-bromo-5-chloro-3-fluoropyridine (B79493) involves diazotization followed by treatment with a bromide source. chemicalbook.com This demonstrates the feasibility of replacing the amine group with a halogen. Other common transformations of pyridine diazonium salts include their conversion to hydroxyl, cyano, and other functionalities.

Amidation and Peptide Coupling Analogues

The amine functionality can participate in the formation of urea (B33335) and carbamate (B1207046) derivatives, which are important motifs in medicinal chemistry. nih.gov The reaction of the amine with an isocyanate or a carbamoyl (B1232498) chloride will yield the corresponding urea. General methods for the synthesis of ureas from amines are well-established. organic-chemistry.orgmdpi.com

Furthermore, the amine can be coupled with carboxylic acids to form amide bonds, analogous to peptide bond formation. This is typically achieved using standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net These reactions are fundamental in the construction of more complex molecules and libraries of compounds for drug discovery.

Cross-Coupling Reactions Involving Halogen and Amine Groups

The presence of both halogen (chloro and fluoro) and amine substituents on the pyridine ring of this compound makes it a versatile substrate for various cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-oxygen (C-O) bonds, enabling the construction of complex molecular architectures. The reactivity of the chloro, fluoro, and amine groups can be selectively manipulated by choosing appropriate catalytic systems and reaction conditions.

C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The reactivity of the C-Cl bond in this compound is generally higher than the C-F bond in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. wikipedia.org It is widely used to form biaryl structures. wikipedia.orglibretexts.org For this compound, the chloro group is the primary site for Suzuki-Miyaura coupling. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed. nih.gov The reaction typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura reaction, the C-Cl bond of this compound is the reactive site. The reaction is catalyzed by a palladium species and requires a base. wikipedia.org The outcome is the formation of a substituted alkene, where the aryl group from the pyridine ring is attached to one of the double bond carbons.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the case of this compound, the chloro substituent is selectively coupled with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This method provides a direct route to alkynyl-substituted pyridines.

Stille Reaction: While less common than the Suzuki-Miyaura coupling due to the toxicity of organotin reagents, the Stille reaction is another effective method for C-C bond formation. It couples an organotin compound with an organohalide under palladium catalysis. The principles of reactivity for this compound in Stille reactions are similar to other cross-coupling reactions, with the C-Cl bond being the preferred site of reaction.

Table 1: Overview of C-C Bond Forming Reactions

Reaction Coupling Partner Catalyst System Key Feature
Suzuki-Miyaura Organoboron compound Pd catalyst, base Forms biaryl compounds. wikipedia.orglibretexts.org
Heck Alkene Pd catalyst, base Forms substituted alkenes. wikipedia.org
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst Forms alkynyl-substituted compounds. wikipedia.org
Stille Organotin compound Pd catalyst Versatile C-C bond formation.

C-N Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org For this compound, this reaction can theoretically proceed at the C-Cl or C-F position. However, due to the higher reactivity of the C-Cl bond, amination typically occurs at the 5-position. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.orgorganic-chemistry.org The choice of ligand is critical and can influence the scope and efficiency of the amination. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org

Table 2: Buchwald-Hartwig Amination of Halopyridines

Substrate Amine Catalyst Ligand Base Product
5-Bromo-2-chloropyridine (B1630664) Secondary Amine Pd₂(dba)₃ Xantphos Cs₂CO₃ 5-Amino-2-chloropyridine
Aryl Halide Primary/Secondary Amine Pd(OAc)₂ or Pd₂(dba)₃ Various Phosphines NaOt-Bu, K₃PO₄, etc. Aryl Amine

This table provides a general representation of the Buchwald-Hartwig amination. Specific conditions for this compound would require experimental optimization.

C-S and C-O Bond Formations

Palladium-catalyzed cross-coupling reactions can also be utilized to form C-S and C-O bonds, although these are less frequently reported for this specific substrate compared to C-C and C-N bond formations.

C-S Bond Formation (Thioetherification): Similar to the Buchwald-Hartwig amination, a palladium-catalyzed reaction can be employed to couple thiols with the C-Cl bond of this compound to form aryl thioethers. These reactions often utilize similar catalyst systems, consisting of a palladium precursor and a phosphine ligand.

C-O Bond Formation (Etherification): The formation of aryl ethers from aryl halides can be achieved through palladium-catalyzed coupling with alcohols or phenols. This reaction, often referred to as the Buchwald-Hartwig etherification, provides an alternative to the classical Ullmann condensation. The C-Cl bond of this compound would be the expected site of reaction.

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites (C-Cl, C-F, and N-H) on this compound necessitates careful control of reaction conditions to achieve the desired regioselectivity and chemoselectivity.

Regioselectivity refers to the preferential reaction at one position over another. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl >> F. Therefore, the C-Cl bond is significantly more reactive than the C-F bond, leading to selective functionalization at the 5-position. For instance, in a Suzuki-Miyaura or Sonogashira coupling, the reaction will almost exclusively occur at the carbon bearing the chlorine atom.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. The amino group (N-H) can also participate in reactions, such as acylation or alkylation. To prevent undesired side reactions at the amine, it can be protected with a suitable protecting group prior to performing cross-coupling reactions at the halogen sites. Alternatively, the choice of catalyst and reaction conditions can be tailored to favor one transformation over another. For example, under typical Buchwald-Hartwig conditions, the palladium catalyst will preferentially activate the C-Cl bond over the N-H bond for intermolecular coupling.

Studies on related polyhalogenated pyridines have demonstrated that selective functionalization can be achieved by carefully tuning the reaction parameters. For instance, the chemoselective amination of 5-bromo-2-chloropyridine has been shown to occur preferentially at the more reactive C-Br bond under palladium catalysis. researchgate.net A similar principle applies to this compound, where the C-Cl bond is the more labile site for such transformations.

Advanced Mechanistic Investigations using Kinetic and Spectroscopic Probes

Detailed mechanistic studies on the cross-coupling reactions of this compound are not extensively documented in the public domain. However, the general mechanisms of the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions have been thoroughly investigated for a wide range of substrates. These studies often employ a combination of kinetic analysis and spectroscopic techniques.

Kinetic Studies: Reaction progress kinetic analysis can provide valuable insights into the rate-determining step of the catalytic cycle and the influence of different ligands and additives on the reaction rate. For example, such studies have been instrumental in optimizing ligand design for the Buchwald-Hartwig amination.

Spectroscopic Probes: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize key intermediates in the catalytic cycle, such as oxidative addition complexes and transmetalation products. For instance, ¹⁹F NMR could be a particularly useful tool for studying reactions involving this compound, as changes in the chemical shift of the fluorine atom can provide information about electronic changes at the adjacent carbon atom during the reaction.

Computational and Theoretical Investigations on 5 Chloro 6 Fluoropyridin 3 Amine

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 5-Chloro-6-fluoropyridin-3-amine. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) theory are employed to model the molecule's properties. bohrium.com These studies provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

The pyridine (B92270) ring, with its inherent aromaticity, is influenced by the presence of chloro, fluoro, and amine substituents. The electronegative halogen atoms (chlorine and fluorine) and the electron-donating amine group significantly alter the electron density distribution across the aromatic system. mdpi.com Theoretical calculations can precisely quantify these effects. For instance, analysis of the molecular geometry reveals variations in C-N and C-C bond lengths, indicating the degree of conjugation between the amino group and the pyridine ring. mdpi.com

Furthermore, quantum chemical methods are used to calculate key electronic descriptors. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of Substituted Pyridines

PropertyDescriptionTypical Calculated Values for Similar Compounds
Dipole Moment (µ) A measure of the overall polarity of the molecule.1-5 Debye researchgate.net
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-5 to -7 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-1 to -3 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of chemical reactivity.4-6 eV

Note: The values presented are typical for substituted pyridines and are intended to be illustrative. Specific values for this compound would require dedicated calculations.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of this compound and to map out potential reaction pathways.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms involving pyridine derivatives. researchgate.netnih.gov By calculating the energies of reactants, products, and intermediates, DFT can help identify the most favorable reaction pathways. For instance, in reactions such as nucleophilic aromatic substitution, DFT can be used to model the formation of Meisenheimer complexes and determine the preferred site of attack. The calculated electrostatic potential surface can also highlight the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Transition State Modeling and Energy Barrier Calculations

A crucial aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods allow for the modeling of these transient structures and the calculation of the activation energy barrier. nih.gov A lower energy barrier indicates a faster reaction rate. For this compound, this is particularly relevant for understanding reactions such as halogenation or substitutions at the pyridine ring. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of bond rotations and ring puckering.

For this compound, MD simulations can reveal the preferred orientation of the amine group relative to the pyridine ring and how this is influenced by interactions with its surroundings. This is important as the conformation of the molecule can significantly impact its biological activity and reactivity.

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Advanced Organic Materials and Functional Molecules

Generation of Probes for Chemical Biology

The synthesis of chemical probes, which are essential tools for studying biological processes, often relies on versatile building blocks that can be readily functionalized. Halogenated heterocycles, including various pyridinamine derivatives, are frequently employed for this purpose due to their ability to undergo a range of chemical transformations, allowing for the attachment of fluorophores, affinity tags, or reactive groups.

While the general class of aminopyridines has been explored for developing fluorescent probes, specific studies detailing the incorporation of 5-Chloro-6-fluoropyridin-3-amine into such molecular tools are not described in the reviewed literature. The strategic placement of chloro and fluoro substituents on the pyridine (B92270) ring, in theory, offers distinct reactivity profiles for selective modification, a desirable feature in probe synthesis. The chlorine atom can be a site for cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final molecule. However, published research has yet to specifically leverage these attributes of this compound for the creation of chemical biology probes.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These processes are of great interest in drug discovery and materials science for their atom economy and operational simplicity.

The amine functionality and the halogenated pyridine core of this compound suggest its potential as a substrate in various MCRs, such as the Ugi or Biginelli reactions, or as an initiator or participant in cascade sequences. The amino group can act as a nucleophile, and the halogen atoms can participate in subsequent cyclization or cross-coupling steps.

Nevertheless, a thorough review of the available scientific data did not yield specific examples of this compound being utilized in such complex transformations. Research in this area appears to have focused on other isomers or differently substituted pyridines. The unique electronic and steric environment of this compound may present specific challenges or opportunities that have not yet been explored or reported in the context of multi-component and cascade reaction development.

Analytical Methodologies for Process Control and Product Characterization in Research

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Chromatographic methods are indispensable tools for the real-time analysis of reaction mixtures and for developing efficient purification strategies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these tasks.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For the analysis of reactions involving 5-Chloro-6-fluoropyridin-3-amine, a reversed-phase HPLC (RP-HPLC) method is typically developed. The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the target compound from starting materials, reagents, intermediates, and byproducts. nih.gov

A well-developed HPLC method should provide good resolution, sharp peak shapes, and be sensitive enough to detect trace impurities. mdpi.comnih.gov The choice of stationary phase, mobile phase composition, and detector are critical parameters. For aminopyridine derivatives, C18 columns are commonly used, offering good retention and selectivity. nih.govacs.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govmdpi.combldpharm.com The addition of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution for basic compounds like aminopyridines. acs.org UV detection is typically employed, with the wavelength set to a maximum absorbance of the chromophore-containing molecules.

Below is an illustrative example of HPLC method parameters that could be applied for the analysis of a reaction mixture containing this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

This table represents a typical starting point for method development and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Byproducts

During the synthesis of derivatives of this compound, volatile byproducts may be formed. Gas Chromatography (GC) is the ideal technique for the separation and analysis of such compounds. mdpi.com Headspace GC, where the vapor phase above a sample is injected, is particularly useful for detecting trace volatile impurities in a solid or liquid matrix. sielc.com

The choice of the GC column is critical for achieving good separation. A column with a polar stationary phase is often suitable for analyzing polar analytes. Detection can be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the byproducts. sielc.comrsc.org For halogenated byproducts, a halogen-specific detector (XSD) can offer enhanced selectivity and sensitivity. bldpharm.com

An example of GC parameters for the analysis of volatile byproducts is provided below.

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 240 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 35 - 450 amu
Headspace Sampler Sample equilibrated at 80 °C for 15 min

This table provides an exemplary GC method; actual conditions would be optimized based on the specific volatile byproducts of interest.

Preparative Chromatography for Scale-Up

When a synthetic procedure is scaled up to produce larger quantities of a desired compound, preparative chromatography is often necessary for purification. nih.gov Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov The goal is to isolate the target compound with high purity and good recovery.

For aminopyridine derivatives, cation-exchange chromatography can be an effective technique for purification, especially for removing excess starting material. bldpharm.com In this method, the basic aminopyridine binds to the acidic stationary phase and is later eluted by a buffer with an appropriate pH and ionic strength. bldpharm.com The selection of the appropriate stationary phase and elution conditions is crucial for a successful separation.

Spectroscopic Techniques for Structural Confirmation of Synthetic Products

Once a product has been synthesized and purified, its chemical structure must be unequivocally confirmed. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are the cornerstones of structural elucidation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Adducts

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the nuclei, complex molecular structures, such as adducts formed from this compound, often require more advanced techniques for complete structural assignment. Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, allowing for the unambiguous assembly of the molecular framework. uni.lu

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of a molecule.

These techniques, often used in combination, provide a detailed map of the connectivity within a molecule, enabling the precise determination of its structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), HRMS allows for the determination of the exact molecular formula. This is a powerful confirmation of the product's identity and can help to distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a monoisotopic mass of 146.0047 Da, HRMS can provide precise mass measurements for various adducts.

Below is a table of predicted collision cross-section (CCS) values for different adducts of this compound, which is relevant for ion mobility-mass spectrometry, a technique often coupled with HRMS.

Adductm/zPredicted CCS (Ų)
[M+H]⁺147.01198122.3
[M+Na]⁺168.99392133.3
[M-H]⁻144.99742123.5
[M+NH₄]⁺164.03852143.2
[M+K]⁺184.96786129.4

Data sourced from PubChem CID 72214028.

The combination of these advanced chromatographic and spectroscopic techniques provides a robust analytical framework for the process control and product characterization of chemical entities derived from this compound, ensuring the integrity and quality of the research findings.

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Formation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is indispensable for the unambiguous determination of a molecule's absolute stereochemistry, a critical quality attribute for chiral compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing the precise spatial coordinates of each atom.

While this compound itself is not chiral, X-ray crystallography would be vital if it were to be used in the synthesis of a chiral molecule or if it formed chiral crystals. The crystallographic data provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsion angles, which are fundamental to understanding its chemical behavior.

Furthermore, X-ray crystallography is a cornerstone in the field of crystal engineering and the formation of co-crystals. Co-crystals are multicomponent crystals in which a stoichiometric amount of a second molecule, the co-former, is integrated into the crystal lattice of the active pharmaceutical ingredient (API) or intermediate. google.com This can be a strategic approach to modify the physicochemical properties of a compound, such as solubility, stability, and bioavailability. google.com

A co-crystal screening of this compound would involve systematically combining it with a library of pharmaceutically acceptable co-formers. The resulting solids would be analyzed, and single-crystal X-ray diffraction would be the ultimate tool to confirm the formation of a true co-crystal and to elucidate the intricate network of intermolecular interactions, such as hydrogen bonds and halogen bonds, that hold the structure together.

Although a crystal structure for this compound is not publicly available, the following table illustrates the type of crystallographic data that would be obtained from such an analysis, using the publicly available data for a structurally related compound, 5-chloropyridine-2,3-diamine (B1270002), for illustrative purposes. nih.gov

ParameterValue (for 5-chloropyridine-2,3-diamine)
Empirical FormulaC5H6ClN3
Formula Weight143.58
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.3531 (7)
b (Å)13.9114 (12)
c (Å)11.2344 (10)
α (°)90
β (°)109.434 (3)
γ (°)90
Volume (ų)1230.95 (18)
Z8
Density (calculated) (g/cm³)1.550

Note: This data is for 5-chloropyridine-2,3-diamine and is presented for illustrative purposes to show the type of information generated from an X-ray crystallography study. nih.gov

In-Situ Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). uni.lu The goal of PAT is to build quality into the product by understanding and controlling the manufacturing process in real-time. copernicus.org For the synthesis of this compound, the implementation of PAT would involve the use of in-situ analytical tools to monitor the reaction as it happens, rather than relying on traditional offline testing of collected samples.

The benefits of applying PAT to the synthesis of this compound would include improved process understanding, enhanced safety, reduced cycle times, and more consistent product quality. bldpharm.com By monitoring the reaction in real-time, deviations from the desired process trajectory can be detected and corrected immediately, preventing batch failures and ensuring the final product meets all specifications.

While specific PAT applications for the synthesis of this compound are not detailed in publicly available literature, the principles of PAT are broadly applicable to the manufacturing of such chemical intermediates.

Infrared and Raman Spectroscopy for Real-Time Monitoring

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that are well-suited for in-situ reaction monitoring. nih.gov These vibrational spectroscopy methods provide information about the chemical bonds within a molecule, allowing for the real-time tracking of reactants, intermediates, and products in a reaction mixture.

For the synthesis of this compound, an IR or Raman probe could be inserted directly into the reactor. As the reaction progresses, the spectra would change, reflecting the consumption of starting materials and the formation of the product. Specific vibrational bands corresponding to functional groups on the reactant and product molecules would be monitored to create a concentration profile over time.

For example, the disappearance of a vibrational mode associated with a precursor and the appearance of a new mode characteristic of the C-Cl or C-F bond in the product could be tracked. This real-time data allows for the precise determination of the reaction endpoint, optimization of reaction conditions, and the potential detection of any unexpected intermediates or side products. nih.gov

The following table illustrates the type of data that would be collected and analyzed in a real-time monitoring scenario using Raman spectroscopy.

Wavenumber (cm⁻¹)Assignment (Hypothetical)Intensity Trend
1620Reactant A (C=C stretch)Decreasing
1580Reactant B (N-H bend)Decreasing
1350This compound (Pyridine ring vibration)Increasing
850This compound (C-Cl stretch)Increasing

Note: This is a hypothetical data table to illustrate the application of real-time Raman spectroscopy.

Online NMR for Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring, providing detailed structural information and quantitative data. While traditional NMR requires sample extraction, online or flow NMR allows for the continuous monitoring of a reaction mixture by flowing it through the NMR spectrometer.

For a reaction to produce this compound, online NMR would be invaluable for studying the reaction kinetics. By acquiring spectra at regular intervals, the concentration of each species in the reaction can be accurately determined as a function of time. This data can then be used to calculate reaction rates, determine the reaction order, and elucidate the reaction mechanism.

The high resolution of NMR spectra can also help in identifying and characterizing transient intermediates that may not be detectable by other methods. This detailed kinetic and mechanistic understanding is crucial for process optimization and control. copernicus.org

A hypothetical kinetic study using online NMR for the formation of this compound might involve monitoring the integral of a specific proton or fluorine resonance unique to the product and plotting its increase over time.

Time (minutes)Integral of Product Peak (Arbitrary Units)Concentration (M)
000
51.20.05
102.30.10
204.00.17
305.10.22
605.80.25

Note: This is a hypothetical data table to illustrate the type of data obtained from an online NMR kinetic study.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

Key Developments:

Predictive Modeling: Machine learning models are being developed to accurately predict the outcomes of chemical reactions, including yield and selectivity. nih.govacs.org By training on vast datasets of known reactions, these models can identify promising reaction conditions and catalyst systems for the synthesis of functionalized pyridines. For instance, an ML-assisted material genome approach has been used to design and screen virtual pyridine-based polymers, demonstrating the potential for predicting and enhancing material properties. nih.govacs.org

Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. wordpress.com This automated approach can uncover non-intuitive synthetic routes that might be overlooked by human chemists.

Autonomous Systems: The integration of AI with robotic platforms is leading to the development of autonomous systems for chemical synthesis. nih.gov These "robotic chemists" can plan and execute experiments, analyze the results, and iteratively refine the reaction conditions to optimize the synthesis of target molecules. nih.gov

Data Table: AI and Machine Learning in Pyridine (B92270) Synthesis

ApplicationDescriptionPotential Impact on 5-Chloro-6-fluoropyridin-3-amine Synthesis
Reaction Outcome Prediction ML models predict reaction yields and identify optimal conditions. nih.govacs.orgFaster optimization of existing synthetic steps and discovery of new, more efficient routes.
Retrosynthetic Planning AI algorithms suggest novel synthetic pathways. wordpress.comIdentification of more cost-effective and sustainable synthetic strategies.
Autonomous Experimentation AI-driven robots automate the synthesis and optimization process. nih.govAccelerated development and scale-up of the manufacturing process.

Continuous Flow Synthesis Scale-Up and Process Intensification

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org These benefits are particularly relevant for the synthesis of this compound, especially in an industrial setting.

Key Aspects:

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters and minimize the risks associated with highly exothermic or hazardous reactions. rsc.org

Scalability: Processes developed on a laboratory scale in flow reactors can often be scaled up to production volumes by extending the operation time or by using larger reactors with similar channel dimensions, ensuring consistent product quality. process-technology-online.comacs.org For example, the synthesis of 2-benzoyl pyridine was successfully scaled from a microreactor to a pilot-scale plate reactor. process-technology-online.com

Process Intensification: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous process. dtu.dk This "synthesis-intensification" approach can lead to more efficient and sustainable manufacturing processes.

Data Table: Continuous Flow Synthesis of Pyridine Derivatives

Reaction TypeKey Advantages of Flow ChemistryReference
N-Oxidation of PyridinesSafer, greener, and more efficient than batch reactors; allows for long-term continuous operation. organic-chemistry.org
Synthesis of Pyridinium SaltsRapid reaction times and high yields achieved with microwave assistance in a flow setup. rsc.org
Synthesis of α-Tertiary Primary AminesEnables scalable and automated synthesis of complex amine derivatives. researchgate.net

Bio-inspired Synthesis and Biocatalysis Utilizing Pyridine Scaffolds

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methods. Bio-inspired synthesis and biocatalysis are emerging as powerful tools for the construction of complex molecules like functionalized pyridines.

Key Trends:

Enzymatic Catalysis: Enzymes are highly selective and efficient catalysts that can operate under mild reaction conditions. nih.gov Researchers are exploring the use of enzymes, such as lipases and oxidoreductases, to catalyze specific steps in the synthesis of pyridine derivatives, offering a greener alternative to traditional chemical methods. researchgate.netnih.gov For example, Novozym 435 has been used for the efficient enzymatic synthesis of pyridine esters. researchgate.netnih.gov

Engineered Biosynthetic Pathways: Advances in synthetic biology are enabling the design and construction of artificial biosynthetic pathways for the production of valuable chemicals. This approach could potentially be used to develop microbial cell factories for the de novo synthesis of this compound and other highly functionalized pyridines.

Polymeric Biocatalysts: The immobilization of enzymes on polymeric supports containing pyridine functional groups can enhance their stability and reusability, making biocatalytic processes more economically viable. labpartnering.org

Challenges and Opportunities in the Synthesis of Highly Functionalized Pyridines

The synthesis of highly substituted pyridines remains a significant challenge due to the inherent electronic properties of the pyridine ring. researchgate.net The electron-deficient nature of the ring makes it less reactive towards electrophilic substitution, and the nitrogen atom can coordinate to catalysts, complicating many standard transformations. researchgate.netbeilstein-journals.org

Current Challenges:

Regioselectivity: Controlling the position of functionalization on the pyridine ring is often difficult, leading to mixtures of isomers. researchgate.netnih.gov

C-H Functionalization: The direct functionalization of C-H bonds is an atom-economical and desirable strategy, but achieving high selectivity at specific positions on the pyridine ring remains a challenge. researchgate.netrsc.org

Functional Group Tolerance: Many existing methods for pyridine functionalization are not compatible with a wide range of functional groups, limiting their applicability in the synthesis of complex molecules. nih.gov

Future Opportunities:

Novel Catalytic Systems: The development of new transition-metal and rare-earth metal catalysts is enabling previously difficult C-H functionalization reactions of pyridines. beilstein-journals.org

Photocatalysis: Light-driven reactions offer mild and selective methods for the functionalization of pyridines, including the generation of pyridinyl radicals for novel bond formations. acs.org

Innovative Synthetic Strategies: Researchers are developing creative strategies to overcome the inherent reactivity patterns of pyridines, such as the use of blocking groups or the dearomatization-rearomatization sequences. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-6-fluoropyridin-3-amine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves catalytic hydrogenation or cross-coupling reactions. For example, a Pd/C-catalyzed hydrogenation of a nitro precursor (e.g., 5-chloro-6-fluoro-3-nitropyridine) in methanol or THF under H₂ pressure (1–3 atm) yields the target amine . Alternative methods include Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalysts with aryl halides and amines, achieving yields of ~22% under optimized conditions (e.g., t-BuONa base, 100°C) . Key variables affecting yield include:

Variable Impact on Yield
Catalyst Pd/C yields higher selectivity for hydrogenation; Pd(OAc)₂ improves coupling efficiency
Solvent Methanol enhances solubility of intermediates; THF reduces side reactions
Temperature Elevated temperatures (80–100°C) accelerate coupling but may degrade sensitive groups
Reaction Time Extended durations (12–24 hrs) improve conversion but risk over-reduction

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer: Critical techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorine and chlorine positions) via characteristic splitting (e.g., J = 8–12 Hz for adjacent F and Cl) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., dehalogenated by-products) using reverse-phase C18 columns .
  • IR Spectroscopy : Identifies NH₂ stretching (3300–3500 cm⁻¹) and C-F/C-Cl vibrations (1100–1250 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula (C₅H₃ClFN₂) with ≤0.3% deviation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HCl/HF gases during synthesis) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and selectivity of this compound synthesis?

Answer:

  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ with ligands (Xantphos, SPhos) to balance activity and selectivity .
  • Solvent Optimization : Replace methanol with DMAc or DMF to stabilize intermediates in coupling reactions .
  • Additive Effects : Introduce KI (10 mol%) to suppress dehalogenation during hydrogenation .
  • Design of Experiments (DoE) : Use fractional factorial designs to identify interactions between temperature, pressure, and catalyst loading .

Q. What strategies are employed to address discrepancies in reported synthetic yields or contradictory spectral data?

Answer:

  • Reproducibility Checks : Replicate experiments with strict control of moisture/oxygen levels (e.g., Schlenk techniques) .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dechlorinated analogs) and adjust reaction stoichiometry .
  • Cross-Validation : Compare NMR data with computational predictions (DFT for ¹³C chemical shifts) .
  • Controlled Reactant Purity : Source precursors (e.g., 5-chloro-6-fluoro-3-nitropyridine) with ≥99% purity to minimize batch variability .

Q. What mechanistic insights explain the regioselectivity observed in functionalization reactions involving this compound?

Answer: Regioselectivity is governed by electronic and steric factors:

  • Nucleophilic Aromatic Substitution (SNAr) : Fluorine at position 6 activates position 4 for substitution due to electron-withdrawing effects, while chlorine at position 5 directs electrophiles to position 2 .
  • Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) favor position 2 due to lower steric hindrance compared to position 4 .
  • Steric Maps : Computational models (e.g., DFT) show that bulky groups at position 3 hinder access to adjacent sites .

Q. What methodologies are recommended for identifying and quantifying potential impurities in this compound batches?

Answer:

  • HPLC-DAD/ELSD : Detect impurities (e.g., 5-chloro-3-aminopyridine) using gradient elution (5–95% acetonitrile in H₂O) .
  • GC-MS : Identify volatile by-products (e.g., methyl chloride) with DB-5 columns .
  • ICP-OES : Quantify residual metal catalysts (Pd ≤ 10 ppm) .
  • Recrystallization : Purify crude product using ethanol/water (7:3 v/v) to remove polar impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.